molecular formula C8H17BrO B8453228 6-Bromo-2,2-dimethyl-1-hexanol

6-Bromo-2,2-dimethyl-1-hexanol

Cat. No. B8453228
M. Wt: 209.12 g/mol
InChI Key: AKVIDXHKYFQGTQ-UHFFFAOYSA-N
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Patent
US08975300B2

Procedure details

According to the procedure described for the synthesis of 206e (Ackerley, N. et al. J. Med. Chem. 1995, 38, 1608-1628; Manley, P. W. et al. J. Med. Chem. 1987, 30, 1812-1818), 205c (500.0 g, 2.0 mol) was reacted with LiBH4 (65.0 g, 3.0 mol) and methanol (95.0 g, 3.0 mol) in CH2Cl2 (6.0 L) to afford 206c (417.0 g, 99%) as an oil. 1H NMR (CDCl3): δ 3.38 (t, 2H, J=7.4), 3.50-3.40 (br. s, 1H, OH), 3.22 (d, 2H, J=5.6), 1.85 (qv, 2H, J=7.4), 1.50-1.35 (m, 2H), 1.30-1.20 (m, 2H), 0.85 (s, 6H). 13C NMR (CDCl3) δ 71.4, 37.5, 34.9, 33.9, 33.4, 23.7, 22.4.
[Compound]
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([CH3:13])([CH3:12])[C:7](OCC)=[O:8].[Li+].[BH4-].CO>C(Cl)Cl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([CH3:13])([CH3:12])[CH2:7][OH:8] |f:1.2|

Inputs

Step One
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 g
Type
reactant
Smiles
BrCCCCC(C(=O)OCC)(C)C
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
95 g
Type
reactant
Smiles
CO
Name
Quantity
6 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 417 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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